2-Methyl-1-pyrroline

Description

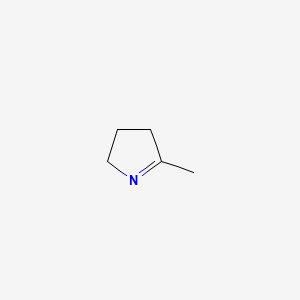

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3,4-dihydro-2H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N/c1-5-3-2-4-6-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSZPNIMMLSKDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30236173 | |

| Record name | 3,4-Dihydro-5-methyl-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872-32-2 | |

| Record name | 2-Methyl-1-pyrroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-pyrroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydro-5-methyl-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-5-methyl-2H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-1-PYRROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUN2A487KL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-1-pyrroline: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 2-Methyl-1-pyrroline, a significant heterocyclic compound. This document is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development, offering detailed data and experimental methodologies.

Core Chemical Properties and Structure

This compound, a five-membered heterocyclic imine, is a versatile intermediate in organic synthesis. It is recognized for its role as a building block in the creation of various pharmaceuticals, particularly those targeting neurological disorders.[1]

Structural Information

-

IUPAC Name: 5-methyl-3,4-dihydro-2H-pyrrole[2]

-

Synonyms: 2-Methyl-Δ¹-pyrroline, 3,4-Dihydro-5-methyl-2H-pyrrole[2]

-

Molecular Formula: C₅H₉N[2]

-

SMILES: CC1=NCCC1

-

InChI Key: CTSZPNIMMLSKDV-UHFFFAOYSA-N

Caption: Chemical structure of this compound.

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 83.13 g/mol | [2] |

| Boiling Point | 104-105 °C (lit.) | |

| Density | 0.878 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.444 (lit.) | |

| Flash Point | 11 °C (51.8 °F) - closed cup | |

| Appearance | Clear colorless to yellow liquid | [3] |

| Solubility | Soluble in water | [4] |

Synthesis and Experimental Protocols

This compound can be synthesized through various routes, with the cyclization of 5-chloro-2-pentanone (B45304) being a common method.

Synthesis from 5-Chloro-2-pentanone

This method involves the reaction of 5-chloro-2-pentanone with sodium cyanide and ammonium (B1175870) acetate (B1210297) in a methanol-water solvent system.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, combine 5-chloro-2-pentanone, sodium cyanide, ammonium acetate, water, and methanol.

-

Reaction Conditions: The mixture is stirred and heated to 50°C for a duration of 3 hours.

-

Workup: After cooling, ethyl acetate and a 50% sodium hydroxide (B78521) solution are added to the reaction mixture, leading to the formation of two distinct layers.

-

Extraction: The layers are separated, and the aqueous phase is extracted with ethyl acetate. The organic phases are then combined.

-

Washing and Drying: The combined organic phase is washed with a saturated brine solution and subsequently dried over anhydrous sodium sulfate.

-

Concentration: The organic solvent is removed under reduced pressure, yielding a brown oily substance.

-

Purification: The crude product is purified using silica gel column chromatography to obtain pure this compound as a colorless oily substance.

Spectroscopic Characterization Protocols

Accurate characterization of this compound is crucial for confirming its identity and purity. Standard spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy: The spectrum is acquired on a standard NMR spectrometer (e.g., 400 MHz). Expected signals will correspond to the methyl group and the three methylene (B1212753) groups of the pyrroline (B1223166) ring.

-

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is obtained to identify the five distinct carbon environments in the molecule.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared between two KBr or NaCl plates.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer. Key characteristic peaks to be observed include C-H stretching and bending frequencies, and a prominent C=N stretching vibration.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS) for separation and subsequent ionization.

-

Ionization: Electron Impact (EI) is a common ionization method.

-

Analysis: The mass-to-charge ratio of the molecular ion (M⁺) should correspond to the molecular weight of this compound (m/z = 83.13). The fragmentation pattern will provide further structural confirmation.[2]

Reactivity and Biological Relevance

This compound, as a cyclic imine, exhibits reactivity characteristic of this functional group. The carbon-nitrogen double bond is susceptible to nucleophilic attack and can be readily reduced.

Key Reactions

-

Reduction: The imine functionality can be reduced to a secondary amine, yielding 2-methylpyrrolidine (B1204830). This transformation is of significant interest in pharmaceutical synthesis, as chiral 2-methylpyrrolidine is a valuable building block.[5]

-

Hydrolysis: In the presence of aqueous acid, this compound can be hydrolyzed back to the corresponding amine and ketone precursors.

Role in Drug Development and Biocatalysis

While this compound itself is not typically the final active pharmaceutical ingredient, it serves as a crucial intermediate in the synthesis of more complex, biologically active molecules.[1] Its structure is a component of various heterocyclic compounds investigated in medicinal chemistry.[1]

A noteworthy application is its use as a substrate in biocatalysis. Specifically, NADPH-dependent oxidoreductases from Streptomyces species can catalyze the asymmetric reduction of this compound to the chiral amine (R)-2-methylpyrrolidine with high enantiomeric excess. This enzymatic route offers a green and highly selective method for producing valuable chiral intermediates for the pharmaceutical industry.

Caption: Enzymatic reduction of this compound.

Conclusion

This compound is a heterocyclic compound of significant interest due to its versatile chemical reactivity and its role as an intermediate in the synthesis of valuable molecules. Its well-defined chemical and physical properties, coupled with established synthetic and analytical protocols, make it a readily accessible tool for researchers. The application of this compound in biocatalytic processes to generate chiral amines highlights its importance in modern, sustainable pharmaceutical development. This guide provides foundational knowledge for scientists and researchers aiming to utilize this compound in their synthetic and drug discovery endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C5H9N | CID 70103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. fishersci.com [fishersci.com]

- 5. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]

Spectroscopic Profile of 2-Methyl-1-pyrroline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the spectroscopic data for 2-Methyl-1-pyrroline (CAS: 872-32-2), a heterocyclic compound with applications in pharmaceutical development and as a building block in specialty chemical synthesis. This document compiles available mass spectrometry data and outlines standard experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragments. The data presented below was obtained by Gas Chromatography-Mass Spectrometry (GC-MS).[1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| 83 | 67.91 |

| 55 | 99.99 |

| 43 | 42.88 |

| 42 | 59.91 |

| 41 | 19.92 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed experimental protocol for acquiring NMR spectra of this compound is provided below.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄, or dimethyl sulfoxide-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

2. ¹H NMR Spectroscopy:

-

Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Typical acquisition parameters include a spectral width of 10-15 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.

-

Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integrate all signals and determine the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) for each resonance.

3. ¹³C NMR Spectroscopy:

-

Acquire the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 75 MHz or higher.

-

Employ proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

-

Typical acquisition parameters include a spectral width of 200-220 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 2-5 seconds.

-

Process the FID similarly to the ¹H spectrum and reference the chemical shifts to the solvent peak or TMS.

Infrared (IR) Spectroscopy

The following protocol is for obtaining a neat IR spectrum of liquid this compound.

1. Sample Preparation:

-

Place a single drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

2. Data Acquisition:

-

Place the salt plate assembly into the sample holder of an FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The resulting spectrum should be baseline corrected and the absorption peaks identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

The following outlines a standard procedure for obtaining an electron ionization (EI) mass spectrum.

1. Sample Introduction:

-

Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer via a gas chromatograph (GC) for separation and introduction into the ion source.

2. Ionization:

-

In the ion source, the sample molecules are bombarded with a beam of electrons, typically with an energy of 70 eV.

-

This causes the molecules to ionize and fragment.

3. Mass Analysis:

-

The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

4. Detection:

-

The abundance of each ion is measured by a detector, and a mass spectrum is generated, plotting relative intensity versus m/z.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A simplified workflow for spectroscopic analysis.

References

The Elusive Presence of 2-Methyl-1-pyrroline and the Prominence of 2-Acetyl-1-pyrroline in Food Aroma: A Technical Guide

An in-depth analysis for researchers, scientists, and drug development professionals on the occurrence, formation, and analysis of a key food aroma compound.

Executive Summary

This technical guide explores the natural occurrence of pyrroline (B1223166) derivatives in food products, with an initial focus on 2-Methyl-1-pyrroline. However, extensive literature review reveals a significant scarcity of data regarding the natural presence, formation, and sensory impact of this compound in food. In contrast, the structurally similar compound, 2-acetyl-1-pyrroline (B57270) (2-AP), is overwhelmingly documented as a potent, character-impact aroma compound in a wide variety of foodstuffs, contributing a desirable "popcorn-like" or "roasty" scent.[1][2][3][4][5] Given this discrepancy, this guide will focus on the comprehensive data available for 2-acetyl-1-pyrroline, the compound likely of primary interest to researchers in the field of food science and flavor chemistry.

This guide provides a detailed overview of the natural occurrence of 2-acetyl-1-pyrroline in various food matrices, its formation primarily through the Maillard reaction, and the analytical methodologies employed for its quantification. Quantitative data are summarized in tabular form for ease of comparison. Detailed experimental protocols for key analytical techniques are provided, and the biochemical pathways and experimental workflows are illustrated with diagrams.

Natural Occurrence of 2-Acetyl-1-pyrroline in Food Products

2-acetyl-1-pyrroline is a key odorant in numerous food products, renowned for its very low odor threshold, making it detectable by the human nose at minute concentrations.[3] Its presence is particularly notable in aromatic rice varieties, bread crust, and popcorn, where it significantly contributes to the characteristic aroma profile.[1][2][6]

Quantitative Data Summary

The concentration of 2-acetyl-1-pyrroline can vary significantly depending on the food matrix, processing conditions, and storage. The following tables summarize the reported concentrations in various food products.

Table 1: Concentration of 2-Acetyl-1-pyrroline in Rice

| Rice Type | Condition | Concentration (µg/kg) | Reference |

| Aromatic Rice | Cooked | 131 | [1] |

| Fragrant Rice ("Cheonjihyang‐1‐se") | Uncooked Brown | 600 - 1,400 | [7] |

| Fragrant Rice | Cooked | 40 - 300 | [7] |

| Non-fragrant Rice | - | Below Limit of Quantitation | [1] |

| Malagkit Sungsong Rice | Cooked | 90 | [8] |

| Calrose Rice | Cooked | < 6 | [8] |

Table 2: Concentration of 2-Acetyl-1-pyrroline in Baked Goods and Other Products

| Food Product | Component | Concentration (µg/kg) | Reference |

| Wheat Bread | Crust | 10.4 - 18 | [1][9] |

| Brown Bread | Crust | 18 | [1] |

| Rye Bread | Crust | 18 | [1] |

| Whole Wheat Flour Bread | Crust | 2.6 | [9] |

| Popcorn | - | 38 | [1] |

Formation Pathways of 2-Acetyl-1-pyrroline

The formation of 2-acetyl-1-pyrroline in food is primarily attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[5][10] The key precursors for 2-AP formation are the amino acids proline and ornithine, which provide the pyrroline ring structure, and sugar degradation products that form the acetyl group.[11][12]

The reaction between 1-pyrroline, a Strecker degradation product of proline, and methylglyoxal, a sugar degradation product, is considered a major pathway for 2-AP formation during thermal processing.[1][13] Biosynthetic pathways have also been identified, particularly in aromatic rice, where 2-AP is formed enzymatically during grain development.[5][14]

Maillard Reaction Pathway for 2-Acetyl-1-pyrroline Formation

Caption: Maillard reaction pathway for 2-acetyl-1-pyrroline formation.

Experimental Protocols for the Analysis of 2-Acetyl-1-pyrroline

The quantification of the highly volatile and often low-concentration 2-acetyl-1-pyrroline in complex food matrices presents analytical challenges.[15] Various methods have been developed, with gas chromatography-mass spectrometry (GC-MS) being the most common.[16][17] Stable isotope dilution assays (SIDA) are frequently employed to achieve accurate quantification by compensating for analyte losses during sample preparation and analysis.[18][19][20]

General Experimental Workflow

The analysis of 2-AP typically involves sample preparation (extraction and concentration), followed by instrumental analysis. Headspace solid-phase microextraction (HS-SPME) is a widely used technique for the extraction of volatile compounds like 2-AP from the sample matrix.[17][18]

Caption: General experimental workflow for 2-acetyl-1-pyrroline analysis.

Detailed Methodologies

A common protocol for HS-SPME involves the following steps:

-

Sample Weighing: A known amount of the homogenized food sample (e.g., 0.5 g of finely ground rice) is placed into a headspace vial.[21]

-

Internal Standard Spiking: A precise amount of a stable isotope-labeled internal standard, such as deuterated 2-acetyl-1-pyrroline (2AP-d2), is added to the sample.[18]

-

Matrix Modification: The addition of a salt solution (e.g., NaCl) and adjustment of pH may be performed to enhance the release of the analyte from the matrix.[18]

-

Extraction: The vial is sealed and heated to a specific temperature (e.g., 40-80°C) for a defined period. An SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace above the sample to adsorb the volatile compounds.[18]

-

Desorption: The SPME fiber is then retracted and introduced into the hot injector of a gas chromatograph, where the adsorbed analytes are thermally desorbed.[22]

-

Separation: The desorbed volatile compounds are separated on a capillary column (e.g., DB-WAX). The oven temperature is programmed to ramp from an initial low temperature to a final high temperature to achieve optimal separation.[17]

-

Ionization and Detection: As the compounds elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is commonly used. The mass spectrometer is often operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance sensitivity and selectivity for 2-AP and its internal standard.[16][17]

-

Quantification: The concentration of 2-AP in the original sample is determined by comparing the peak area of the analyte to that of the internal standard and using a calibration curve.[20]

An alternative method involves the derivatization of 2-AP to form a more stable compound, which is then analyzed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). One such method uses o-phenylenediamine (B120857) as the derivatizing agent to form a stable quinoxaline (B1680401) derivative.[1][13] This approach can overcome issues related to the instability of 2-AP during analysis.[1]

Conclusion

While the initial inquiry focused on this compound, the available scientific literature overwhelmingly points to 2-acetyl-1-pyrroline as the pyrroline derivative of significant interest in the context of food aroma. This technical guide has provided a comprehensive overview of the natural occurrence, formation pathways, and analytical methodologies for 2-acetyl-1-pyrroline. The provided quantitative data, experimental protocols, and diagrams serve as a valuable resource for researchers and professionals in food science, flavor chemistry, and related fields. Further research into the potential, albeit seemingly minor, role of this compound and other pyrroline derivatives in food systems may yet uncover new insights into the complex world of food flavor.

References

- 1. Efficient Analysis of 2-Acetyl-1-pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. compoundchem.com [compoundchem.com]

- 3. Chemistry and stabilization of 2-acetyl-1-pyrroline | IDEALS [ideals.illinois.edu]

- 4. 2-Acetyl-1-pyrroline | C6H9NO | CID 522834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Evaluation of 2-acetyl-1-pyrroline in foods, with an emphasis on rice flavour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acs.org [acs.org]

- 7. Quantitation of 2‐acetyl‐1‐pyrroline in aseptic‐packaged cooked fragrant rice by HS‐SPME/GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. core.ac.uk [core.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Controlled formation of flavor compounds by preparation and application of Maillard reaction intermediate (MRI) derived from xylose and phenylalanine ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09355A [pubs.rsc.org]

- 11. Precursors of 2-acetyl-1-pyrroline, a potent flavor compound of an aromatic rice variety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. [Research progress on detection of 2-acetyl-1-pyrroline, the characteristic aroma component of fragrant rice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantitative analysis of 2-acetyl-1-pyrroline in aromatic rice. | Japan International Research Center for Agricultural Sciences | JIRCAS [jircas.go.jp]

- 17. Profiling of 2-Acetyl-1-Pyrroline and Other Volatile Compounds in Raw and Cooked Rice of Traditional and Improved Varieties of India - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantification of 2-acetyl-1-pyrroline in rice by stable isotope dilution assay through headspace solid-phase microextraction coupled to gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. s4science.at [s4science.at]

- 22. Analysis of 2-Acetyl-1-Pyrroline in Rice by HSSE/GC/MS [cerealsgrains.org]

An In-depth Technical Guide on the Putative Biosynthesis of 2-Methyl-1-pyrroline in Plants

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The biosynthesis of 2-methyl-1-pyrroline in plants has not been definitively established in peer-reviewed scientific literature. The following guide presents a hypothetical pathway based on known analogous biochemical reactions in plant secondary metabolism, particularly the well-documented formation of the N-methyl-Δ¹-pyrrolinium cation, a precursor to nicotine (B1678760) and tropane (B1204802) alkaloids. This document is intended to serve as a theoretical framework to guide future research in this area.

Introduction

This compound is a cyclic imine that belongs to the pyrroline (B1223166) class of compounds. While its acetylated analog, 2-acetyl-1-pyrroline, is a well-known potent aroma compound in fragrant rice and other plants, the natural occurrence and biosynthetic pathway of this compound in the plant kingdom remain largely unexplored. This guide proposes a plausible biosynthetic route to this compound, drawing parallels from established pathways of structurally related plant alkaloids. Understanding this pathway could unveil novel aspects of plant nitrogen metabolism and secondary metabolite diversification, with potential applications in flavor chemistry and synthetic biology.

Proposed Biosynthetic Pathway of this compound

The proposed pathway initiates from the common amino acid precursor, L-ornithine, and proceeds through a series of enzymatic reactions involving decarboxylation, transamination, and spontaneous cyclization.

The Enigmatic Role of 2-Methyl-1-pyrroline in Maillard Browning: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Maillard reaction is a cornerstone of food chemistry and has implications for drug development, particularly concerning protein stability and the formation of advanced glycation end-products (AGEs). While the role of many heterocyclic compounds in this complex cascade of reactions has been elucidated, the specific contribution of 2-Methyl-1-pyrroline to the characteristic browning remains an area of active investigation. This technical guide delves into the current understanding of this compound's involvement in the Maillard reaction, drawing parallels with its well-studied analogue, 2-acetyl-1-pyrroline (B57270). We will explore its formation pathways, potential mechanisms of browning, and present detailed experimental protocols for its study. This document aims to provide a foundational resource for researchers seeking to unravel the nuanced contributions of pyrroline (B1223166) derivatives to non-enzymatic browning.

Introduction to the Maillard Reaction and Pyrroline Formation

The Maillard reaction, a non-enzymatic browning process, occurs between amino acids and reducing sugars upon heating.[1][2] This intricate network of reactions is responsible for the desirable color, flavor, and aroma of many cooked foods.[1] However, it can also lead to the formation of potentially harmful compounds, such as acrylamide (B121943) and advanced glycation end-products (AGEs), which are implicated in various disease states. The reaction proceeds through a series of stages, beginning with the condensation of an amino group and a carbonyl group, followed by rearrangements, degradations, and finally, the formation of high molecular weight, colored polymers known as melanoidins.[3]

Heterocyclic compounds, including pyrroles and pyrrolines, are significant intermediates and products of the Maillard reaction, contributing to both flavor and color.[3][4] The formation of the pyrroline ring is primarily associated with the degradation of the amino acids proline and ornithine.[5][6] These amino acids undergo Strecker degradation in the presence of dicarbonyl compounds, which are themselves products of sugar degradation, to form 1-pyrroline (B1209420).[7] This intermediate is a crucial precursor to a variety of flavor-active compounds.

The Formation Pathway of this compound: A Hypothetical Mechanism

While the formation of the closely related and intensely studied aroma compound, 2-acetyl-1-pyrroline (2-AP), is well-documented, the precise pathway leading to this compound is less defined in the existing literature. However, based on established Maillard reaction mechanisms, a plausible pathway can be proposed.

The formation of 2-AP involves the reaction of 1-pyrroline with methylglyoxal, a dicarbonyl compound derived from sugar fragmentation.[7][8] By analogy, the formation of this compound likely involves the reaction of 1-pyrroline with a C1-dicarbonyl equivalent or through an alternative pathway involving a different amino acid.

A probable precursor for the methyl group at the C2 position is the amino acid alanine (B10760859). The Strecker degradation of alanine yields acetaldehyde, a key carbonyl compound. It is hypothesized that an interaction between the Strecker degradation products of proline/ornithine (1-pyrroline) and alanine (acetaldehyde) could lead to the formation of this compound.

The Role of this compound in Maillard Browning

The direct contribution of this compound to the formation of melanoidins and the visible browning in the Maillard reaction has not been extensively quantified. However, its chemical structure, an imine and a pyrroline, suggests its potential reactivity in the later stages of the Maillard reaction.[9]

Pyrrolines and other N-heterocyclic compounds can act as intermediates in the polymerization reactions that lead to the formation of brown melanoidin pigments.[3] It is plausible that this compound can react with dicarbonyl compounds, aldehydes, and other reactive intermediates present in the Maillard reaction milieu. These reactions could involve aldol-type condensations and Michael additions, leading to the incorporation of the this compound moiety into larger, colored polymers. The imine functionality of this compound makes it a nucleophile, capable of reacting with electrophilic carbonyl groups of other Maillard reaction intermediates.

Quantitative Data

A comprehensive review of the current literature reveals a significant gap in quantitative data specifically for this compound in the context of Maillard browning. While extensive quantitative data exists for its analogue, 2-acetyl-1-pyrroline, particularly in relation to food aroma, similar studies on this compound are lacking. The following table highlights the type of quantitative data that is needed and can be generated using the experimental protocols outlined in the subsequent section.

| Parameter | Precursor 1 | Precursor 2 | Reaction Conditions (Temp, Time, pH) | Yield of this compound (µg/g) | Browning Index (e.g., A420) | Correlation Coefficient (r) |

| Hypothetical Data Point 1 | Proline | Glucose | 120°C, 60 min, pH 7 | |||

| Hypothetical Data Point 2 | Ornithine | Fructose | 120°C, 60 min, pH 7 | |||

| Hypothetical Data Point 3 | Proline + Alanine | Glucose | 120°C, 60 min, pH 7 | |||

| Hypothetical Data Point 4 | This compound | Glyoxal | 100°C, 30 min, pH 7 | - | - | |

| Hypothetical Data Point 5 | This compound | Methylglyoxal | 100°C, 30 min, pH 7 | - | - |

Experimental Protocols

To investigate the role of this compound in Maillard browning, the following detailed experimental protocols can be adapted from established methodologies for studying Maillard reaction model systems.

Protocol 1: Formation of this compound in a Model System

Objective: To determine the formation of this compound from its putative precursors in a controlled Maillard reaction model system.

Materials:

-

L-Proline

-

L-Ornithine

-

L-Alanine

-

D-Glucose

-

Phosphate (B84403) buffer (0.1 M, pH 7.0)

-

High-purity water

-

Reaction vials (pressure-resistant)

-

Heating block or oil bath

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Solid-phase microextraction (SPME) fibers (e.g., DVB/CAR/PDMS)

Procedure:

-

Prepare equimolar solutions of the amino acids (proline, ornithine, alanine) and glucose in the phosphate buffer. A typical concentration is 0.1 M for each reactant.

-

Combine the reactant solutions in a reaction vial. For example, to test the hypothesis of formation from proline and alanine, combine the proline, alanine, and glucose solutions.

-

Seal the vials tightly.

-

Heat the vials at a controlled temperature (e.g., 120°C) for a specific duration (e.g., 60 minutes).

-

After heating, immediately cool the vials in an ice bath to stop the reaction.

-

For analysis, perform headspace SPME by exposing the fiber to the vial's headspace at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes).

-

Desorb the extracted volatile compounds in the GC injector port.

-

Analyze the compounds using a suitable GC-MS method. Identification of this compound can be confirmed by comparing its mass spectrum and retention time with an authentic standard.

Protocol 2: Browning Potential of this compound

Objective: To assess the contribution of this compound to browning when reacted with key Maillard reaction intermediates.

Materials:

-

This compound standard

-

Glyoxal or Methylglyoxal solution

-

Phosphate buffer (0.1 M, pH 7.0)

-

Spectrophotometer

-

Cuvettes

-

Heating block or water bath

Procedure:

-

Prepare a solution of this compound and a dicarbonyl compound (e.g., glyoxal) in the phosphate buffer.

-

Transfer the solution to a cuvette.

-

Heat the cuvette at a controlled temperature (e.g., 100°C) for a set period.

-

At regular intervals, remove the cuvette, cool it to room temperature, and measure the absorbance at 420 nm using the spectrophotometer. The absorbance at this wavelength is a common indicator of browning.

-

A control sample containing only the dicarbonyl in buffer should be run in parallel to account for any self-condensation of the dicarbonyl.

-

Plot the absorbance at 420 nm against time to determine the rate of browning.

Conclusion and Future Directions

This compound remains a relatively unexplored component of the complex Maillard reaction. While its structural similarity to the well-characterized flavor compound 2-acetyl-1-pyrroline suggests a common origin from proline or ornithine, its specific role in the development of color is yet to be fully elucidated. The hypothetical pathways and experimental protocols presented in this guide provide a framework for future research in this area.

Key areas for future investigation include:

-

Unambiguous identification and quantification of this compound in a variety of heated food products.

-

Elucidation of the precise formation mechanism , including the role of different amino acid precursors.

-

Quantitative assessment of its browning potential in model systems and its correlation with melanoidin formation.

-

Investigation of its sensory properties and potential contribution to the overall flavor profile of foods.

By addressing these knowledge gaps, a more complete understanding of the intricate chemistry of the Maillard reaction can be achieved, with potential applications in optimizing food quality and mitigating the formation of undesirable compounds in both food and pharmaceutical contexts.

References

- 1. Strecker degradation - Wikipedia [en.wikipedia.org]

- 2. Strecker-type degradation produced by the lipid oxidation products 4,5-epoxy-2-alkenals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Melanoidins Formed by Heterocyclic Maillard Reaction Intermediates via Aldol Reaction and Michael Addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formation of heterocyclic amines using model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of 2-acetyl-1-pyrroline in foods, with an emphasis on rice flavour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification and Quantitation of 2-Acetyl-1-pyrroline in Manuka Honey (Leptospermum scoparium) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C5H9N | CID 70103 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthesis of 2-Acetyl-1-Pyrroline: A Technical Guide to its Precursors and Formation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-1-pyrroline (B57270) (2-AP) is a potent aroma compound responsible for the characteristic popcorn-like scent of aromatic rice varieties, bread crust, and other food products. Its formation, whether through biological pathways or chemical synthesis, is a subject of significant interest in food science and flavor chemistry. This technical guide provides an in-depth exploration of the primary precursors and established pathways leading to the synthesis of 2-acetyl-1-pyrroline, with a focus on providing actionable data and protocols for the scientific community. Contrary to some initial hypotheses, the direct precursor to the pyrroline (B1223166) ring in 2-AP is 1-pyrroline (B1209420), not 2-methyl-1-pyrroline. This guide will detail the well-established role of 1-pyrroline and its reaction with an acetyl source, most notably methylglyoxal (B44143), in both biosynthetic and chemical contexts.

Biosynthesis of 2-Acetyl-1-Pyrroline

The biological production of 2-acetyl-1-pyrroline is a non-enzymatic reaction at its final step, relying on the availability of two key precursors: 1-pyrroline and methylglyoxal.[1][2] The biosynthesis of these precursors is intricately linked to amino acid and carbohydrate metabolism.

Precursor Formation

1-Pyrroline Synthesis: The pyrroline ring of 2-AP is derived from the amino acid proline, as well as from ornithine and glutamate.[2][3] These amino acids are converted to Δ¹-pyrroline-5-carboxylic acid (P5C), a key intermediate. In aromatic rice, the accumulation of γ-aminobutyraldehyde (GABald), which exists in equilibrium with 1-pyrroline, is a critical factor.[1][2] This accumulation is often due to a loss-of-function mutation in the betaine (B1666868) aldehyde dehydrogenase 2 (BADH2) gene, which would normally convert GABald to gamma-aminobutyric acid (GABA).[1][2][3] The availability of 1-pyrroline is considered a rate-limiting factor in the biosynthesis of 2-AP.[1]

Methylglyoxal Synthesis: Methylglyoxal, the source of the acetyl group, is a byproduct of sugar degradation, particularly from the glycolysis pathway.[1][2] High sugar content in plant tissues can lead to increased methylglyoxal formation.[1]

Final Non-Enzymatic Reaction

The final step in the biosynthesis of 2-AP is a non-enzymatic reaction between 1-pyrroline and methylglyoxal.[1][3] This reaction can occur under physiological conditions.

Chemical Synthesis of 2-Acetyl-1-Pyrroline

Several chemical synthesis routes for 2-acetyl-1-pyrroline have been developed, primarily for use as an analytical standard and in flavor applications. These methods typically do not start from this compound but from other commercially available precursors.

A common laboratory-scale synthesis involves the hydrogenation of 2-acetylpyrrole (B92022) to produce 1-(pyrrolidin-2-yl)ethan-1-ol, which is then oxidized using silver (I) carbonate on Celite to yield 2-acetyl-1-pyrroline.[4] Other multi-step syntheses starting from proline have also been reported.[5][6]

Quantitative Data

The concentration of 2-acetyl-1-pyrroline varies significantly depending on the source and processing conditions. The following tables summarize some reported quantitative data.

| Sample Type | Concentration of 2-Acetyl-1-Pyrroline | Analytical Method | Reference |

| Fragrant Rice (KDML105) | 3.68 ± 0.07 µg/g | SHS-GC-NPD | [4] |

| Fragrant Rice (PSL80) | 1.95 ± 0.10 µg/g | SHS-GC-NPD | [4] |

| Aromatic Rice | 131 µg/kg | LC-MS/MS | [7] |

| Wheat Bread | 18 µg/kg | LC-MS/MS | [7] |

| Popcorn | 38 µg/kg | LC-MS/MS | [7] |

| Analytical Method | Limit of Detection (LOD) | Linear Range | Reference |

| HS-SPME-GC-TOF MS | 0.46 ng/g | - | [8] |

| HS-GC-TOF MS | 0.68 ng/g | - | [8] |

| Colorimetric Method | 2.00 mg/L | 5.00 - 60.00 mg/L | [4][9] |

| UPLC-MS-MS | 0.15 µg/kg | - | [10] |

| LC-MS/MS (derivatization) | 0.26 µg/kg | 0.79 - 500 µg/kg | [7] |

Experimental Protocols

Synthesis of 2-Acetyl-1-Pyrroline from 2-Acetylpyrrole[4]

-

Hydrogenation of 2-Acetylpyrrole:

-

Dissolve 2-acetylpyrrole in a suitable solvent (e.g., methanol).

-

Add a hydrogenation catalyst (e.g., rhodium on alumina).

-

Perform hydrogenation under a hydrogen atmosphere at a specified pressure and temperature until the reaction is complete (monitored by GC).

-

Filter the catalyst and evaporate the solvent to obtain 1-(pyrrolidin-2-yl)ethan-1-ol.

-

-

Oxidation to 2-Acetyl-1-Pyrroline:

-

Prepare a suspension of silver (I) carbonate on Celite in a suitable solvent (e.g., toluene).

-

Add the 1-(pyrrolidin-2-yl)ethan-1-ol from the previous step to the suspension.

-

Heat the reaction mixture to reflux for 1 hour.

-

Filter the suspension through Celite.

-

The resulting solution contains 2-acetyl-1-pyrroline.

-

Analysis of 2-Acetyl-1-Pyrroline by HS-SPME-GC-MS[8][11]

-

Sample Preparation:

-

Place a known amount of the sample (e.g., 1 g of rice kernels) into a headspace vial.

-

Add a salt solution (e.g., 2.2 g of NaCl in 7.5 mL of 0.1M KOH) to enhance the release of volatiles.

-

Include a Teflon-coated stir bar for mixing.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in a heating block at a controlled temperature (e.g., 40°C).

-

Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a defined period (e.g., 4 hours) while stirring.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Thermally desorb the analytes from the SPME fiber in the GC injection port at a high temperature (e.g., 270°C).

-

Cryofocus the desorbed analytes at the head of the GC column using liquid nitrogen (e.g., -80°C).

-

Separate the compounds on a suitable capillary column using a defined temperature program.

-

Detect and identify 2-acetyl-1-pyrroline using a mass spectrometer by comparing its mass spectrum and retention time to that of an authentic standard. The mass spectrum of 2-acetyl-1-pyrroline shows characteristic ions at m/z 43 (base peak), 68, 83, and 111 (molecular ion).[1]

-

Visualizations

Caption: Biosynthetic pathway of 2-acetyl-1-pyrroline.

Caption: A common chemical synthesis workflow for 2-acetyl-1-pyrroline.

Conclusion

The formation of 2-acetyl-1-pyrroline is a well-studied process with clearly identified precursors, primarily 1-pyrroline and methylglyoxal. Understanding the biosynthetic and chemical pathways is crucial for applications in the food and flavor industries, as well as for fundamental research in plant biochemistry and analytical chemistry. This guide provides a consolidated resource of the current scientific understanding, offering both theoretical background and practical methodologies for researchers in the field. The provided data and protocols can serve as a foundation for further investigation into the modulation of 2-AP formation and its analysis in various matrices.

References

- 1. Mechanism of 2-acetyl-1-pyrroline biosynthesis in Bassia latifolia Roxb. flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 3. Frontiers | Post-transcriptional regulation of 2-acetyl-1-pyrroline (2-AP) biosynthesis pathway, silicon, and heavy metal transporters in response to Zn in fragrant rice [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. WO2010149744A1 - Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked - Google Patents [patents.google.com]

- 6. US20120100274A1 - Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked - Google Patents [patents.google.com]

- 7. Efficient Analysis of 2-Acetyl-1-pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification and quantitative determination of 2-acetyl-1-pyrroline using GC-TOF MS combined with HS and HS-SPME pretreatment (3).pdf [slideshare.net]

- 9. Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Chemical Reactivity and Stability of 2-Methyl-1-pyrroline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1-pyrroline, a five-membered heterocyclic imine, is a molecule of significant interest across various scientific disciplines, including flavor chemistry, pharmaceutical sciences, and synthetic organic chemistry.[1][2] Its inherent reactivity and stability are critical parameters that dictate its application and handling. This technical guide provides a comprehensive overview of the chemical reactivity and stability of this compound, with a focus on quantitative data, detailed experimental protocols, and the logical relationships governing its chemical behavior. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this versatile compound.

Introduction

This compound (C₅H₉N), also known as 5-methyl-3,4-dihydro-2H-pyrrole, is a cyclic imine that plays a crucial role as a synthetic intermediate and a contributor to the aroma profile of various food products.[1][2] Its structure, featuring a C=N double bond within a five-membered ring, imparts a unique combination of reactivity and instability. Understanding these characteristics is paramount for its effective utilization in drug discovery, where pyrrolidine (B122466) and its derivatives are recognized as important pharmacophores, and in other applications where its stability is a concern.[3][4] This guide will delve into the fundamental aspects of its chemical behavior, supported by experimental data and methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, purification, and analytical characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉N | [2][5] |

| Molecular Weight | 83.13 g/mol | [2][5] |

| Appearance | Clear, colorless to slightly yellow liquid | [6] |

| Boiling Point | 104-105 °C (lit.) | [6][7] |

| Density | 0.878 g/mL at 25 °C (lit.) | [6][7] |

| Refractive Index | n20/D 1.444 (lit.) | [7] |

| Flash Point | 11 °C (51.8 °F) - closed cup | [2] |

| Solubility | Soluble in water and common organic solvents. | [8] |

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the electrophilic carbon and the nucleophilic nitrogen of the imine functional group. This section explores its key reactions.

Hydrolysis

The imine bond in this compound is susceptible to hydrolysis, particularly under acidic conditions, to yield 4-aminopentanal. This reaction is reversible, and the equilibrium can be influenced by pH.

Reduction

This compound can be readily reduced to the corresponding saturated amine, 2-methylpyrrolidine. This transformation is of significant interest in the synthesis of chiral amines for pharmaceutical applications. Biocatalytic reduction using NADPH-dependent reductases has been shown to produce (R)-2-methylpyrrolidine with high enantiomeric excess.[2][7]

Oxidation

The oxidation of this compound can lead to a variety of products depending on the oxidizing agent and reaction conditions. While specific kinetic data for this compound is scarce, the oxidation of cyclic imines is a known synthetic route to various nitrogen-containing heterocycles.[1][9][10]

Polymerization

A notable characteristic of this compound is its propensity to polymerize, especially when in a concentrated or neat form.[11][12] This process is thought to be initiated by the reaction of the imine with trace amounts of acid or water. The instability of the related compound, 2-acetyl-1-pyrroline, and its rapid polymerization have been documented, suggesting a similar reactivity pattern for this compound.[11]

Chemical Stability

The stability of this compound is a critical consideration for its storage and application. It is generally stable under normal temperatures and pressures when stored in a dry, inert atmosphere.[8] However, its stability is compromised by the presence of moisture, acids, and exposure to air.

Table 2: Qualitative Stability of this compound

| Condition | Stability | Notes | Reference(s) |

| Neat, Room Temperature | Unstable | Prone to polymerization, especially upon prolonged storage. | [11] |

| Dilute Solution (Aprotic Solvent) | Moderately Stable | More stable than in neat form, but degradation can still occur. | |

| Aqueous Solution (Neutral pH) | Unstable | Susceptible to hydrolysis. | [13] |

| Aqueous Solution (Acidic pH) | Highly Unstable | Rapid hydrolysis is expected. | [13] |

| Aqueous Solution (Basic pH) | Moderately Stable | More stable towards hydrolysis compared to acidic conditions. | [13] |

| Elevated Temperature | Unstable | Thermal degradation and polymerization are accelerated. | [14] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound from 5-Chloro-2-pentanone[15]

Materials:

-

5-chloro-2-pentanone

-

Sodium cyanide (NaCN)

-

Ammonium (B1175870) acetate (B1210297) (NH₄OAc)

-

Methanol (MeOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

50% Sodium hydroxide (B78521) (NaOH) solution

-

Saturated brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a beaker, combine 5-chloro-2-pentanone, sodium cyanide, ammonium acetate, water, and methanol.

-

Heat the reaction mixture at 50°C for 3 hours.

-

Cool the reaction mixture and add ethyl acetate and a 50% sodium hydroxide solution.

-

Separate the organic and aqueous layers.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic phases and wash with saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Concentrate the organic solvent under reduced pressure to obtain a brown oily substance.

-

Purify the crude product by silica gel column chromatography to yield this compound as a colorless oily substance.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of this compound. Typical mass spectral fragments (m/z) observed in electron impact (EI) ionization include 83 (M+), 55, 42, and 43.[5][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. Spectroscopic data can be found in public databases such as PubChem.[15]

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the quantitative analysis of this compound, particularly for monitoring its stability and reaction kinetics.[16]

Relevance in Drug Development

While this compound itself is not a therapeutic agent, the pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[3][17] The synthesis of various substituted pyrrolidines often proceeds through pyrroline (B1223166) intermediates.

Proline metabolism, which involves the interconversion of proline and Δ¹-pyrroline-5-carboxylate (a related pyrroline), has been implicated in neurological and psychiatric disorders.[4][18] Dysregulation of this pathway can impact neuronal function. Therefore, understanding the chemistry of pyrrolines like this compound can provide insights for the design of novel therapeutics targeting these pathways. For instance, derivatives of 2-pyrrolidone have been investigated as potential multi-target tyrosine kinase receptor inhibitors for cancer therapy.[19][15]

Conclusion

This compound is a reactive and moderately stable cyclic imine with important applications in synthesis and as a flavor compound. Its reactivity is centered on the imine functional group, making it susceptible to hydrolysis, reduction, and polymerization. The stability of this compound is highly dependent on storage conditions, with moisture and acidic environments promoting degradation. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this compound. Further research into the quantitative kinetics of its degradation and its role in biological pathways will undoubtedly expand its utility in drug discovery and other scientific fields.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-甲基-1-吡咯啉 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Proline Metabolism in Neurological and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C5H9N | CID 70103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-メチル-1-ピロリン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]

- 10. Selective Synthesis of Imines via Oxidative Coupling of Primary Amines and Oxidation of Secondary Amines by Peroxides and other Competent Oxidants: A Short Review – Oriental Journal of Chemistry [orientjchem.org]

- 11. openlib.tugraz.at [openlib.tugraz.at]

- 12. researchgate.net [researchgate.net]

- 13. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 18. Emerging Roles of De Novo Proline Biosynthesis in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of 2-Methyl-1-pyrroline

This technical guide provides a comprehensive overview of the key physical properties of 2-Methyl-1-pyrroline, with a focus on its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Physical and Chemical Properties

This compound, a heterocyclic imine, presents as a clear to slightly yellow liquid.[1] It is a five-membered nitrogen-containing heterocyclic compound with various biological and pharmacological applications.[2]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Conditions |

| Boiling Point | 104 - 105 °C | @ 760 mmHg[2][3][4][5][6] |

| 35 °C | @ 0.3 torr[1] | |

| Density | 0.878 g/mL | @ 25 °C[2][3][4][6] |

| 0.8843 g/cm³ | @ 20 °C[1] | |

| 0.878 g/cm³ | [5] | |

| Molecular Weight | 83.13 g/mol | [1][3][7] |

| Molecular Formula | C₅H₉N | [1][3][7] |

| Flash Point | 11 °C | [3] |

| Refractive Index | 1.444 | @ 20 °C[2][6] |

| Vapor Density | 2.87 | [1][3] |

| Solubility | Soluble in water | [1][3] |

Experimental Protocols

Detailed methodologies for the determination of boiling point and density are crucial for reproducible research. The following sections outline standard experimental protocols applicable to a compound like this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile and flammable compound such as this compound, specific precautions must be taken.

Methodology: Thiele Tube Method

A common and efficient method for determining the boiling point of a small liquid sample is the Thiele tube method.[8]

-

Sample Preparation: A small amount of this compound (a few milliliters) is placed into a small test tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the sample.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer's bulb. This assembly is then placed in a Thiele tube filled with a high-boiling, non-reactive liquid (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will expand and be released as bubbles.

-

Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. At this point, the heat source is removed.

-

Boiling Point Reading: The liquid in the Thiele tube begins to cool. The boiling point is the temperature at which the vapor pressure of the sample equals the atmospheric pressure, which is indicated by the moment the stream of bubbles stops and the liquid just begins to enter the capillary tube.[8]

-

Pressure Correction: The atmospheric pressure should be recorded, and if it deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Density Determination

Density is the mass per unit volume of a substance. For liquids, it is commonly measured using a pycnometer or a vibrating tube densimeter.

Methodology: Pycnometer Method

-

Pycnometer Preparation: A pycnometer (a flask with a specific, accurately known volume) is thoroughly cleaned, dried, and weighed empty.

-

Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

-

Weighing: The filled pycnometer is weighed.

-

Temperature Control: The temperature of the sample is recorded, as density is temperature-dependent. For precise measurements, the pycnometer can be equilibrated in a water bath at a constant temperature (e.g., 25 °C).

-

Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the sample by the known volume of the pycnometer.

Methodology: Vibrating Tube Densitometer

For higher accuracy, a vibrating tube densimeter can be used.[9][10][11]

-

Calibration: The instrument is calibrated using fluids of known density, such as dry air and deionized water.

-

Sample Injection: A small sample of this compound is injected into the oscillating U-tube within the instrument.

-

Measurement: The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample. This frequency change is directly related to the density of the liquid.

-

Temperature Control: The instrument maintains a precise temperature during the measurement.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of the physical properties discussed.

Caption: Workflow for Boiling Point Determination.

Caption: Workflow for Density Determination.

References

- 1. This compound(872-32-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. This compound | 872-32-2 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound 95 872-32-2 [sigmaaldrich.com]

- 5. This compound [stenutz.eu]

- 6. This compound 95 872-32-2 [sigmaaldrich.com]

- 7. This compound | C5H9N | CID 70103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uvadoc.uva.es [uvadoc.uva.es]

- 10. Viscosity and density measurements of aqueous amines at high pressures: MDEA-water and MEA-water mixtures for CO2 capture [inis.iaea.org]

- 11. researchgate.net [researchgate.net]

2-Methyl-1-Pyrroline: A Versatile Synthetic Scaffold in Drug Discovery and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-pyrroline, a five-membered heterocyclic imine, has emerged as a highly versatile and valuable building block in modern organic synthesis. Its unique structural features and inherent reactivity make it a sought-after precursor for a diverse array of complex molecules, particularly in the realm of medicinal chemistry and drug development. The pyrroline (B1223166) ring system is a privileged scaffold, frequently found in natural products and pharmacologically active compounds, underscoring the significance of this compound as a starting point for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, highlighting its role as a versatile synthetic scaffold.

Physicochemical Properties

This compound is a colorless to light yellow liquid with the following properties:

| Property | Value |

| CAS Number | 872-32-2 |

| Molecular Formula | C₅H₉N |

| Molecular Weight | 83.13 g/mol |

| Boiling Point | 104-105 °C |

| Density | 0.878 g/mL at 25 °C |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the most common methods starting from either 5-chloro-2-pentanone (B45304) or 4-pentyn-1-amine.

From 5-Chloro-2-pentanone

A widely used laboratory-scale synthesis involves the cyclization of 5-chloro-2-pentanone.[1]

Experimental Protocol:

Materials:

-

5-Chloro-2-pentanone

-

Sodium cyanide (NaCN)

-

Ammonium (B1175870) acetate (B1210297) (NH₄OAc)

-

Methanol (MeOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

50% Sodium hydroxide (B78521) (NaOH) solution

-

Saturated brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a suitable reaction vessel, combine 5-chloro-2-pentanone, sodium cyanide, ammonium acetate, water, and methanol.

-

Heat the reaction mixture at 50°C for 3 hours.

-

After cooling to room temperature, add ethyl acetate and a 50% sodium hydroxide solution.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield this compound as a colorless oily substance.[1]

Synthesis Workflow from 5-Chloro-2-pentanone

Caption: Synthetic workflow for this compound.

From 4-Pentyn-1-amine

An alternative synthetic route involves the intramolecular hydroamination of 4-pentyn-1-amine, often catalyzed by rhodium(I) or iridium(I) complexes. This method can yield this compound in high yields (>98%) under optimized conditions.[2]

The Role of this compound as a Versatile Synthetic Scaffold

The reactivity of the imine functional group in this compound, coupled with the potential for functionalization of the pyrroline ring, makes it a powerful tool in the synthesis of a variety of important molecular frameworks.

Enantioselective Reduction to Chiral Pyrrolidines

A key transformation of this compound is its asymmetric reduction to the corresponding chiral amine, (R)- or (S)-2-methylpyrrolidine. This reaction is often carried out using biocatalysts, such as imine reductases (IREDs) or whole-cell systems. For instance, NADPH-dependent oxidoreductases from Streptomyces kanamyceticus have been shown to catalyze the asymmetric reduction of this compound to (R)-2-methylpyrrolidine with greater than 99% enantiomeric excess (ee). The resulting chiral 2-methylpyrrolidine (B1204830) is a valuable building block for many pharmaceuticals.

Enantioselective Biocatalytic Reduction

Caption: Biocatalytic reduction of this compound.

Synthesis of Bioactive Heterocycles

This compound serves as a precursor to a wide range of biologically and pharmaceutically relevant compounds, including those with imidazole (B134444) and indole (B1671886) cores.[3] It is also a precursor to the common histamine (B1213489) H3 receptor chiral pharmacophore.[3] The pyrrolidine (B122466) scaffold, readily accessible from this compound, is a cornerstone in drug discovery, with applications in the development of agents for neurological disorders.[4]

The pyrrolidine ring is a key structural feature in a number of approved drugs, although a direct synthetic lineage from this compound is not always explicitly documented in publicly available literature. However, the importance of the 2-methylpyrrolidine moiety is evident in various therapeutic areas.

Table of Selected Reactions and Derivatives of this compound

| Reaction Type | Reactant(s) | Product(s) | Catalyst/Conditions | Yield | Reference(s) |

| Intramolecular Hydroamination | 4-Pentyn-1-amine | This compound | [Ir(N-N)(CO)₂]–BArF₄, 60 °C | >98% | [2] |

| Asymmetric Reduction | This compound | (R)-2-Methylpyrrolidine | NADPH-dependent reductase from S. kanamyceticus | >99% ee | |

| Reaction with Oxopropanal | 2-Oxopropanal | 2-Acetyl-1-pyrroline | - | - | |

| [2+3] Photocycloaddition | Vinyl azides, α,β-unsaturated N-acylpyrazoles | Enantiomerically pure 1-pyrrolines | Chiral rhodium catalyst, blue LEDs | - | [2] |

Role in the Synthesis of Natural Products and Alkaloids

The pyrroline and pyrrolidine skeletons are central to the structure of numerous alkaloids. While specific total syntheses commencing directly from this compound are not extensively detailed in the readily available literature, it is a logical and valuable starting material for such endeavors. For instance, the synthesis of the alkaloid (±)-monomorine I has been achieved through a silver-catalyzed hydroamination of an aminoalkyne to form a 1-pyrroline (B1209420) intermediate, showcasing the utility of this structural motif in natural product synthesis.[2]

Applications in Other Industries

Beyond pharmaceuticals, this compound and its derivatives find applications in other sectors:

-

Flavor and Fragrance: 2-Acetyl-1-pyrroline, which can be synthesized from this compound, is a potent aroma compound responsible for the characteristic "popcorn-like" scent of many foods.

-

Agrochemicals: Pyrroline derivatives are explored for their potential as natural pesticides and growth enhancers.[4]

-

Materials Science: The reactivity of this compound makes it a useful monomer or intermediate in the synthesis of polymers and advanced materials.[4]

Conclusion

This compound is a cornerstone in the synthesis of a wide range of valuable molecules. Its straightforward synthesis and the versatile reactivity of its imine functionality provide a gateway to complex chiral amines, bioactive heterocycles, and natural products. For researchers and professionals in drug discovery and development, a thorough understanding of the synthetic potential of this compound is crucial for the design and construction of novel chemical entities with therapeutic promise. The continued exploration of new reactions and applications of this versatile scaffold will undoubtedly lead to further innovations in medicinal chemistry and beyond.

References

- 1. Page loading... [guidechem.com]

- 2. Metal-mediated synthesis of pyrrolines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10247C [pubs.rsc.org]

- 3. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 4. This compound Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]

The Ascendant Role of Pyrroline Derivatives in Modern Pharmacology: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the burgeoning biological and pharmacological applications of pyrroline (B1223166) derivatives has been compiled for researchers, scientists, and professionals in drug development. This whitepaper offers an in-depth exploration of the synthesis, multifaceted biological activities, and mechanisms of action of this versatile class of heterocyclic compounds. Pyrroline derivatives are increasingly recognized for their potential in developing novel therapeutics for a wide range of diseases, including cancer, bacterial infections, inflammatory disorders, and conditions associated with oxidative stress.

The guide systematically presents quantitative data, detailed experimental protocols, and elucidates the signaling pathways through which these compounds exert their effects. This document aims to serve as a critical resource for advancing the research and development of next-generation therapeutics based on the pyrroline scaffold.

A Spectrum of Pharmacological Activities

Pyrroline derivatives have demonstrated a remarkable breadth of biological activities, positioning them as privileged scaffolds in medicinal chemistry. The key pharmacological applications explored in this guide include:

-

Anticancer Activity: A significant number of pyrroline derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis, such as the PI3K/Akt/mTOR pathway.

-

Antibacterial Activity: The emergence of antibiotic-resistant bacteria has spurred the search for novel antimicrobial agents. Pyrroline derivatives, particularly pyrrolamides, have been identified as potent inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. This targeted inhibition disrupts bacterial growth and survival, offering a promising avenue for the development of new antibiotics.

-

Anti-inflammatory Activity: Chronic inflammation is a hallmark of numerous diseases. Certain pyrroline derivatives have been shown to exhibit significant anti-inflammatory properties through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2). Their mechanism often involves the modulation of the NF-κB signaling pathway, a central regulator of the inflammatory response.

-

Antioxidant Activity: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of many diseases. Several pyrroline-based compounds have been identified as potent antioxidants, capable of scavenging free radicals through mechanisms such as hydrogen atom transfer (HAT) and single-electron transfer (SET).

Quantitative Insights into Biological Efficacy

To facilitate comparative analysis and aid in structure-activity relationship (SAR) studies, this guide compiles quantitative data on the biological activity of various pyrroline derivatives into structured tables. These tables provide a clear overview of the potency of these compounds in different biological assays.

Table 1: Anticancer Activity of Selected Pyrroline Derivatives

| Compound Class | Cancer Cell Line | Assay | IC50 (µM) | Citation |

| Pyrrolo[2,3-b]quinoxaline | Multiple | Cytotoxicity | Varies | [1] |

| Spiro-pyrrolizine | MCF-7 | Antiproliferative | - |

Table 2: Antibacterial Activity of Selected Pyrrolamide Derivatives

| Compound | Bacterial Strain | Assay | MIC (µg/mL) | IC50 (nM) | Citation |

| Pyrrolamide 4 | Staphylococcus aureus | MIC Determination | 4-8 fold increase in resistant strains | - | [2][3] |

| N-phenylpyrrolamide 22e | Staphylococcus aureus ATCC 29213 | MIC Determination | 0.25 | - | [4] |

| N-phenylpyrrolamide 22e | MRSA | MIC Determination | 0.25 | - | [4] |

| N-phenylpyrrolamide 22e | Enterococcus faecalis ATCC 29212 | MIC Determination | 0.125 | - | [4] |

| N-phenylpyrrolamide 23b | Klebsiella pneumoniae ATCC 10031 | MIC Determination | 0.0625 | - | [4] |

| Pyrrolamide Lead Compound | - | DNA Gyrase Inhibition | - | 3000 | [2][3][5] |

| Pyrrolamide Analogs | Staphylococcus aureus GyrB | ATPase Inhibition | - | 10 - 600 | [6] |

| N-phenylpyrrolamide derivatives | Escherichia coli DNA gyrase | Enzyme Inhibition | - | 2 - 20 | [4] |

| Pyrrolo[2,3-d]pyrimidine 6e, 6h | Escherichia coli, Pseudomonas aeruginosa | MIC Determination | 50 | - | [7] |

Table 3: Anti-inflammatory Activity of a Pyrroline Derivative

| Compound | Target | Assay | IC50 (µM) | Citation |

| Pyrroline Derivative | COX-2 | Enzyme Inhibition | - |

Table 4: Antioxidant Activity of a 3-Pyrroline-2-one (B142641) Derivative

| Compound | Assay | EC50 (µg/mL) | Citation |

| 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b) | DPPH Radical Scavenging | >128 | [8][9] |

Elucidating Mechanisms of Action: Signaling Pathways and Molecular Targets